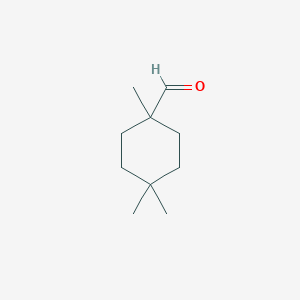
1-(4-((2-メチルチアゾール-4-イル)メチル)ピペラジン-1-イル)エタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound features a piperazine ring substituted with a 2-methylthiazol-4-ylmethyl group and an ethanone group. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
科学的研究の応用
1-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its activity on central nervous system receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
Compounds with similar structures, such as imidazole and piperazine derivatives, have been reported to interact with various biological targets .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been reported to influence various biochemical pathways .
Result of Action
Related compounds have been reported to have various biological activities .
Action Environment
The action of similar compounds may be influenced by various environmental factors .
生化学分析
Biochemical Properties
1-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including 1-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)ethanone, have been shown to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor activities . These interactions are crucial for the compound’s role in biochemical processes.
Cellular Effects
1-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)ethanone affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Thiazole derivatives, including this compound, have been reported to exhibit cytotoxic effects on cancer cells, induce apoptosis, and inhibit cell proliferation . These effects are mediated through the modulation of specific signaling pathways and gene expression profiles.
Molecular Mechanism
The molecular mechanism of 1-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)ethanone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Thiazole derivatives, including this compound, have been shown to inhibit matrix metalloproteinases, kinases, and anti-apoptotic BCL2 family proteins . These interactions contribute to the compound’s biological activities and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)ethanone change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. Thiazole derivatives, including this compound, have demonstrated stability under various conditions and have shown sustained biological activities over time .
Dosage Effects in Animal Models
The effects of 1-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)ethanone vary with different dosages in animal models. Studies have shown that thiazole derivatives, including this compound, exhibit dose-dependent effects, with higher doses leading to increased biological activities and potential toxic or adverse effects . These findings highlight the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
1-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)ethanone is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. Thiazole derivatives, including this compound, have been shown to modulate the activity of cytochrome P450 enzymes, influencing the metabolism of other compounds . These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 1-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)ethanone within cells and tissues involve interactions with transporters and binding proteins. Thiazole derivatives, including this compound, have been shown to be distributed across various tissues and organs, with specific localization patterns . These findings are important for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 1-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)ethanone affects its activity and function. Thiazole derivatives, including this compound, have been shown to localize in specific cellular compartments, such as the nucleus and mitochondria . These localization patterns are influenced by targeting signals and post-translational modifications, which direct the compound to specific organelles.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)ethanone typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromoacetophenone with thiourea under basic conditions to yield 2-methylthiazole.
Alkylation of Piperazine: The piperazine ring is alkylated using 2-methylthiazole-4-carbaldehyde in the presence of a suitable base such as sodium hydride or potassium carbonate.
Formation of the Final Product: The resulting intermediate is then reacted with ethanoyl chloride to form 1-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)ethanone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
1-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole and piperazine rings.
Reduction: Reduced forms of the ethanone group.
Substitution: Various substituted piperazine derivatives depending on the substituent used.
類似化合物との比較
Similar Compounds
2-(4-Methylpiperazin-1-yl)ethan-1-amine: Shares the piperazine core structure but differs in the substituents attached to the piperazine ring.
4-(2-Methylthiazol-4-yl)methyl)piperazine: Similar structure but lacks the ethanone group.
Uniqueness
1-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)ethanone is unique due to the presence of both the 2-methylthiazole and ethanone groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.
特性
IUPAC Name |
1-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-9-12-11(8-16-9)7-13-3-5-14(6-4-13)10(2)15/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGBFQFPAYJGIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
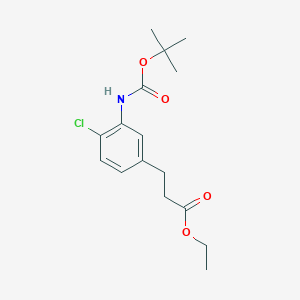
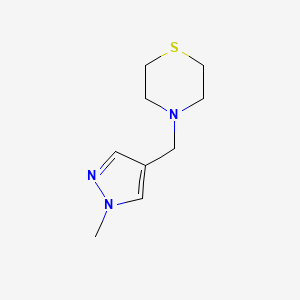
![N-[(1-{2-[4-(butan-2-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B2592639.png)
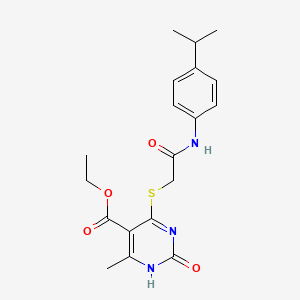
![N1-(2,2-diethoxyethyl)-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2592647.png)
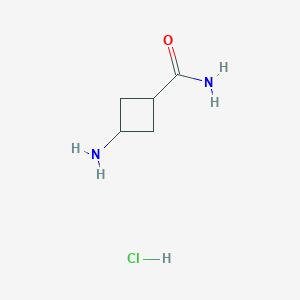
![6-cyclopropyl-5-fluoro-N-[(pyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2592650.png)
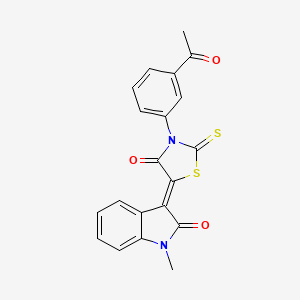
![2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-5'-carbonitrile](/img/structure/B2592653.png)
![1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methoxyphenoxy)ethan-1-one](/img/structure/B2592654.png)

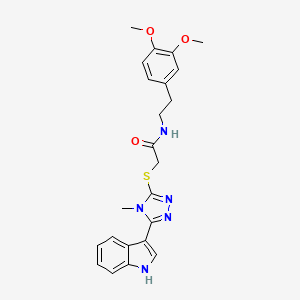
![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2592658.png)
